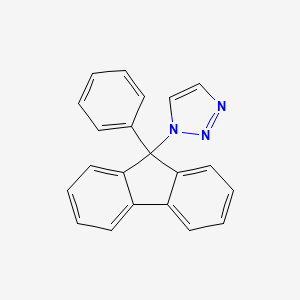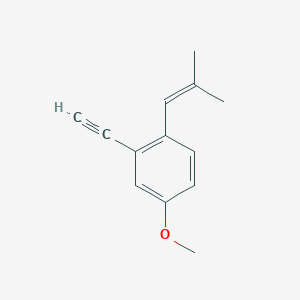
2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene is an aromatic compound with a unique structure that includes an ethynyl group, a methoxy group, and a 2-methylprop-1-en-1-yl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and propargyl bromide.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a Grignard reaction or a similar organometallic reaction.
Alkyne Addition: The intermediate is then subjected to an alkyne addition reaction to introduce the ethynyl group.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Aluminum chloride (AlCl₃), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of ethyl-substituted benzene derivatives
Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups
Wissenschaftliche Forschungsanwendungen
2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Wirkmechanismus
The mechanism of action of 2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The ethynyl group can participate in cycloaddition reactions, while the methoxy group can donate electron density to the benzene ring, enhancing its reactivity. The 2-methylprop-1-en-1-yl group can undergo further chemical transformations, making the compound versatile for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure with a prop-2-yn-1-yloxy group instead of the 2-methylprop-1-en-1-yl group.
1-Ethynyl-4-methoxy-2-methylbenzene: Contains an ethynyl group and a methoxy group but lacks the 2-methylprop-1-en-1-yl group.
(E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate: Contains a similar methoxy and prop-1-en-1-yl group but with a different ester functionality.
Uniqueness
2-Ethynyl-4-methoxy-1-(2-methylprop-1-en-1-yl)benzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
819871-56-2 |
|---|---|
Molekularformel |
C13H14O |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2-ethynyl-4-methoxy-1-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C13H14O/c1-5-11-9-13(14-4)7-6-12(11)8-10(2)3/h1,6-9H,2-4H3 |
InChI-Schlüssel |
RIOQRMZIESNAQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=C(C=C(C=C1)OC)C#C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol)](/img/structure/B14206922.png)
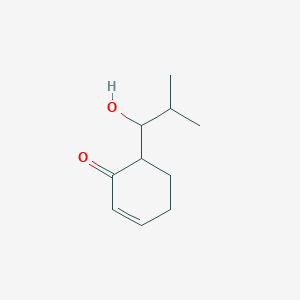
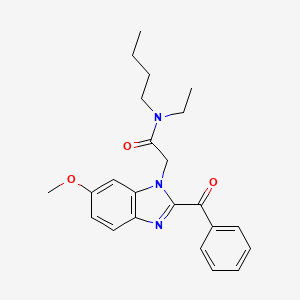
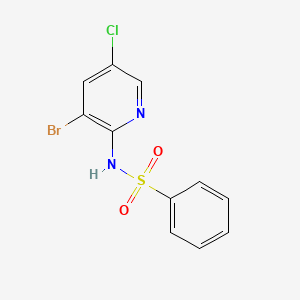

![2-{[(6-Bromohexyl)oxy]methyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14206940.png)
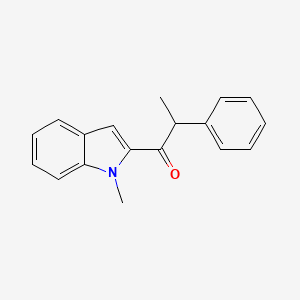
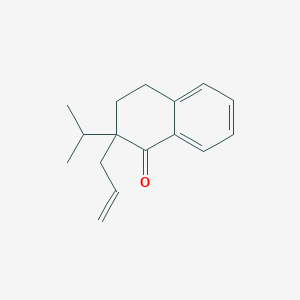
![1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide](/img/structure/B14206964.png)
![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14206970.png)
